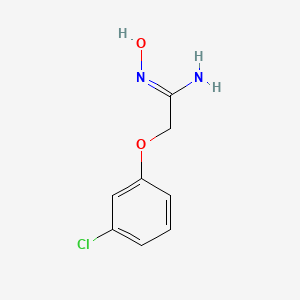

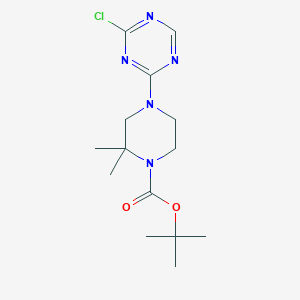

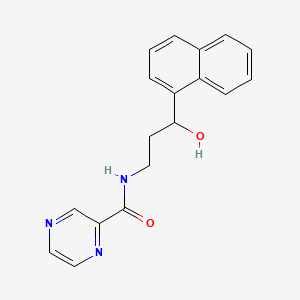

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate, also known as tert-butyl chloroformate (t-BOC), is a widely used reagent in organic synthesis. This compound is a colorless liquid that is highly volatile and flammable. It is commonly used as a protecting group for amines in peptide synthesis and as a carbonylating agent in the production of pharmaceuticals.

Mechanism of Action

Tert-butyl chloroformate reacts with the amine group of an amino acid to form a urethane linkage. This linkage effectively blocks the amine group, preventing it from reacting with other reagents. The urethane linkage can be removed through the use of a strong acid, such as hydrochloric acid, which cleaves the linkage and releases the protected amine.

Biochemical and Physiological Effects:

Tert-butyl chloroformate is not used in biochemical or physiological studies, as it is a synthetic reagent and not a natural compound. Therefore, it does not have any known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate chloroformate in lab experiments include its ability to selectively protect the amine group of an amino acid, its high purity, and its relatively low cost. However, its limitations include its high volatility and flammability, which require careful handling and storage.

Future Directions

There are several future directions for the use of Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate chloroformate in scientific research. One direction is the development of new protecting groups that are more selective and efficient than t-BOC. Another direction is the use of t-BOC in the synthesis of novel peptides and proteins with unique properties and functions. Additionally, the use of t-BOC in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals, is an area of ongoing research.

Synthesis Methods

Tert-butyl chloroformate can be synthesized through the reaction of Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate alcohol with phosgene in the presence of a base such as triethylamine. The reaction produces t-BOC and hydrogen chloride gas. The resulting t-BOC can be purified through distillation or recrystallization.

Scientific Research Applications

Tert-butyl chloroformate is widely used in scientific research for its ability to protect amines during peptide synthesis. It is used to selectively block the amine group of an amino acid, allowing for the selective coupling of the carboxyl group with another amino acid. This process is essential in the synthesis of peptides and proteins.

properties

IUPAC Name |

tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN5O2/c1-13(2,3)22-12(21)20-7-6-19(8-14(20,4)5)11-17-9-16-10(15)18-11/h9H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUDNAWUMVSMJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1C(=O)OC(C)(C)C)C2=NC(=NC=N2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2389386.png)

![Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate](/img/structure/B2389387.png)

![ethyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2389389.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2389390.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2389398.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2389399.png)

![(E)-4-(Dimethylamino)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2389401.png)

![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389403.png)